molecular formula C26H26N2O4 B2864723 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 900997-45-7

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B2864723
CAS No.: 900997-45-7
M. Wt: 430.504
InChI Key: OXNPIFMYXKUVAJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-5-one core substituted at position 1 with a 3,4-dimethoxyphenyl group and at position 3 with a 2,2-diphenylacetamide moiety.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-31-22-14-13-21(16-23(22)32-2)28-17-20(15-24(28)29)27-26(30)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,20,25H,15,17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNPIFMYXKUVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group and the diphenylacetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere is common .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds, typically requires palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name (ID) Structural Features Biological Activity/Application Key Differences from Target Compound Sources
A-740003 3,4-Dimethoxyphenylacetamide with quinolinyl-cyanoimino substituent P2X7 receptor antagonist; neuropathic pain, sepsis Complex N-substituent vs. pyrrolidinone core
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) 3,4-Dimethoxyphenethyl group + benzamide Not specified (simpler synthetic analog) Ethylamine linker + benzamide vs. pyrrolidinone
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Diphenylacetamide linked to benzothiazole + trifluoromethyl Patent-listed (potential enzyme/receptor targeting) Benzothiazole vs. pyrrolidinone; fluorinated group
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide Pyrrolidinone + 3,4-dimethoxyphenyl + 2-methylphenoxyacetamide Unspecified (structural analog) Methylphenoxy vs. diphenylacetamide

Pharmacological and Physicochemical Insights

A-740003
  • Activity : Demonstrated dose-dependent neuropathic pain reduction in rat models via P2X7 receptor blockade .
  • Comparison: The target compound lacks the quinolinyl-cyanoimino group, which is critical for A-740003’s P2X7 affinity.
Benzothiazole Derivatives (Patents)
  • Design : Fluorinated benzothiazole derivatives (e.g., EP 3 348 550A1) prioritize metabolic stability and lipophilicity. The trifluoromethyl group enhances resistance to oxidative metabolism .
  • Comparison: The target compound’s pyrrolidinone core may improve solubility relative to benzothiazole-based analogs, balancing lipophilicity and bioavailability.
Pyrrolidinone-Based Analog ()

Key Structural Determinants of Activity

3,4-Dimethoxyphenyl Group : Common in neuroactive compounds (e.g., A-740003), this group may facilitate π-π interactions with aromatic residues in receptor binding pockets .

Diphenylacetamide vs. Benzamide : The diphenyl moiety increases lipophilicity, possibly enhancing blood-brain barrier penetration compared to Rip-B’s benzamide .

Pyrrolidinone Core: Introduces a polar carbonyl group, improving solubility over purely aromatic scaffolds (e.g., benzothiazole derivatives) .

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